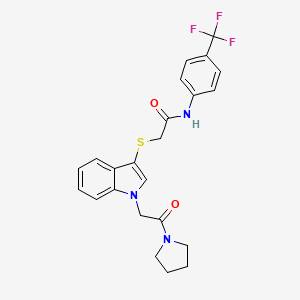

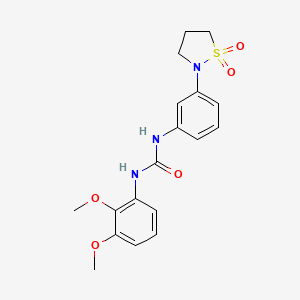

(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(pyridin-4-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to "(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(pyridin-4-yl)methanone" often involves multi-step reactions. For instance, compounds incorporating pyrazole and pyridine moieties have been synthesized through condensation reactions and characterized using spectroscopic techniques such as IR, NMR, and mass spectral data (Bawa et al., 2010). These methodologies could be adapted for the synthesis of the target compound, focusing on the selective formation and functionalization of the pyrazole and pyridine rings.

Molecular Structure Analysis

The molecular structure of compounds closely related to the target molecule has been elucidated through X-ray crystallography and spectroscopic methods, providing detailed insights into their geometrical parameters, bond lengths, angles, and conformations. For example, the crystal structure of pyrazole derivatives has revealed their molecular configurations and the spatial arrangement of substituent groups (Cao et al., 2010). These studies can guide the understanding of the structural aspects of "(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(pyridin-4-yl)methanone," particularly in terms of stereochemistry and molecular interactions.

Chemical Reactions and Properties

The chemical reactivity of compounds containing pyrazole and pyridine rings, similar to the target compound, has been explored in various studies. These compounds participate in a range of chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, depending on the nature of the substituents and reaction conditions. The synthesis of pyrazole and pyridine derivatives often showcases their potential as intermediates in the preparation of more complex molecules (Hafez et al., 2016).

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis and Applications

Heterocyclic compounds, particularly those containing pyrazole, pyridine, and sulfonamide groups, are prominent in medicinal chemistry due to their diverse biological activities. Compounds similar to "(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(pyridin-4-yl)methanone" have been synthesized and evaluated for various biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties. For instance, studies have demonstrated the synthesis and biological evaluation of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety, showcasing their potential as antimicrobial agents (Darwish et al., 2014).

Neuroprotective and Analgesic Activities

The neuroprotective potential of allosteric mGlu5 and mGlu1 antagonists, compounds structurally related to pyrazolines and pyridines, has been investigated, revealing significant neuroprotection in vitro and in vivo models of neurological diseases. Such studies highlight the therapeutic potential of targeting metabotropic glutamate receptors for neuroprotection (Szydlowska et al., 2007).

Anticancer and Antiinflammatory Activities

The synthesis of various sulfa drugs and their derivatives, including those incorporating acridine motifs, has been explored for their anticancer, anti-inflammatory, and analgesic activities. This underscores the importance of heterocyclic compounds and their derivatives in developing new therapeutic agents (Sondhi et al., 2000).

Eigenschaften

IUPAC Name |

[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-pyridin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O3S/c1-18-12-14(11-17-18)24(22,23)20-8-2-7-19(9-10-20)15(21)13-3-5-16-6-4-13/h3-6,11-12H,2,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXPZIZYEXOZPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(pyridin-4-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-phenyl-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2495554.png)

![5-[(3,4-dimethylphenyl)methyl]-2-methyl-2H-1,2,3,4-tetrazole](/img/structure/B2495555.png)

![N1-(3-methoxybenzyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2495557.png)

![5-Bromo-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]pyridine-3-carboxamide](/img/structure/B2495558.png)

![8-cyclopentyl-2-[4-(hydroxymethyl)piperidin-1-yl]-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B2495567.png)

![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2495569.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide](/img/structure/B2495570.png)

![ethyl 1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2495571.png)

![6-[2-(Dimethylamino)ethyl]-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2495572.png)